(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Preparation Methods
The synthesis of (E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylfuran-3-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.
Curcumin: A well-known chalcone derivative with potent anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-1-(2,4-dimethylfuran-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-9-20-11(2)15(10)14(17)7-6-12-4-3-5-13(8-12)16(18)19/h3-9H,1-2H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSASPPFZSJUGY-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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